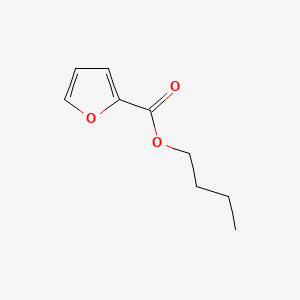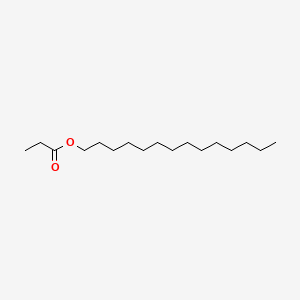
1-Methyldecahydronaphthalene
Übersicht
Beschreibung
1-Methyldecahydronaphthalene is an organic compound with the molecular formula C₁₁H₂₀. It is a derivative of decahydronaphthalene, where a methyl group is attached to the first carbon atom. This compound is a colorless liquid with a characteristic aromatic odor and is known for its hydrophobic properties, making it insoluble in water but soluble in organic solvents such as alcohols and ethers .
Vorbereitungsmethoden
1-Methyldecahydronaphthalene can be synthesized through various methods. One common synthetic route involves the hydrogenation of 1-methylnaphthalene under high pressure and temperature in the presence of a catalyst such as palladium or platinum. The reaction conditions typically include temperatures ranging from 150°C to 250°C and pressures of 50 to 100 atmospheres .
Industrial production methods often involve the catalytic hydrogenation of naphthalene derivatives. The process requires stringent control of reaction parameters to ensure high yield and purity of the final product. The use of advanced catalytic systems and optimized reaction conditions are crucial for efficient industrial-scale production .
Analyse Chemischer Reaktionen
1-Methyldecahydronaphthalene undergoes various chemical reactions, including:
-
Oxidation: : This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid. The oxidation process typically leads to the formation of carboxylic acids or ketones, depending on the reaction conditions .
-
Reduction: : Although this compound is already a reduced form of naphthalene, further reduction can be achieved using hydrogen gas in the presence of a metal catalyst. This reaction is less common due to the stability of the decahydro structure .
-
Substitution: : Electrophilic substitution reactions can occur at the methyl group or the hydrogen atoms on the decahydro ring. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield 1-methylcyclohexanecarboxylic acid .
Wissenschaftliche Forschungsanwendungen
1-Methyldecahydronaphthalene has several applications in scientific research:
-
Chemistry: : It is used as a solvent and intermediate in organic synthesis. Its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies .
-
Biology: : In biological research, this compound is used as a model compound to study the metabolism and biodegradation of hydrocarbons. Its hydrophobic nature and stability make it suitable for various biological assays .
-
Medicine: : Although not widely used in medicine, derivatives of this compound are being explored for their potential therapeutic properties. Research is ongoing to investigate its effects on cellular pathways and its potential as a drug candidate .
-
Industry: : In the industrial sector, this compound is used as a component in lubricants, plasticizers, and other specialty chemicals. Its stability and hydrophobic properties make it suitable for various industrial applications .
Wirkmechanismus
The mechanism of action of 1-Methyldecahydronaphthalene involves its interaction with molecular targets and pathways within cells. Due to its hydrophobic nature, it can easily penetrate cell membranes and interact with intracellular components. The exact molecular targets and pathways are still under investigation, but it is believed to modulate various signaling pathways and enzymatic activities .
Vergleich Mit ähnlichen Verbindungen
1-Methyldecahydronaphthalene can be compared with other similar compounds such as decahydronaphthalene, 1-methylnaphthalene, and other methyl-substituted naphthalenes.
-
Decahydronaphthalene: : Unlike this compound, decahydronaphthalene lacks the methyl group, which affects its chemical reactivity and physical properties. The presence of the methyl group in this compound enhances its hydrophobicity and alters its reactivity in substitution reactions .
-
1-Methylnaphthalene: : This compound is the non-hydrogenated form of this compound. The hydrogenation process significantly changes its chemical properties, making this compound more stable and less reactive under certain conditions .
-
Other Methyl-Substituted Naphthalenes: : Compounds such as 2-methylnaphthalene and 1,2-dimethylnaphthalene have different substitution patterns, which influence their chemical behavior and applications. The unique position of the methyl group in this compound makes it distinct in terms of reactivity and physical properties .
Eigenschaften
IUPAC Name |
1-methyl-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20/c1-9-5-4-7-10-6-2-3-8-11(9)10/h9-11H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHCREQREVZBOCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC2C1CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70880795 | |
| Record name | Decahydro-1-methylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70880795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2958-75-0, 4683-94-7, 4683-95-8, 14398-67-5, 28258-89-1 | |
| Record name | Decahydro-1-methylnaphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2958-75-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Methyldecalin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002958750 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-2-Methyl-decahydronaphthalene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004683947 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naphthalene, decahydro-1-methyl-, (1alpha,4aalpha,8abeta)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004683958 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naphthalene, decahydro-1-methyl-, (1alpha,4abeta,8aalpha)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014398675 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naphthalene, decahydromethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028258891 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Decahydro-1-methylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70880795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![2,2'-[[3-chloro-4-[(4-nitrophenyl)azo]phenyl]imino]bisethanol](/img/structure/B1604550.png)



